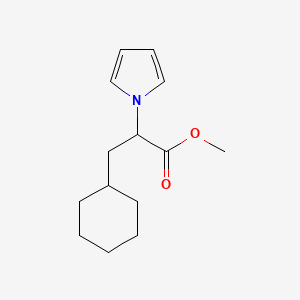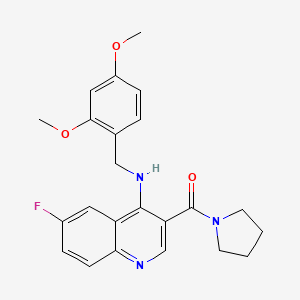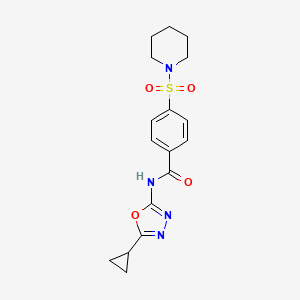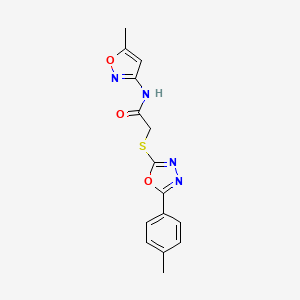
methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate” is a chemical compound with the CAS Number: 338963-18-1. It has a molecular weight of 235.33 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is related to pyrrole alkaloids and derivatives that have been synthesized and analyzed for their unique chemical structures and properties. For instance, a study has discussed the synthesis of new pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers from Lycium chinense, highlighting the complexity of these molecules and their diastereotopic characteristics due to the presence of stereogenic centers in the bulky N-alkyl side chain U. Youn et al., 2013.
Potential Applications in Tobacco Flavoring
A specific derivative, methyl 3-(2-oxo-cyclohexyl)propionate, has been synthesized and proposed as a tobacco additive, showcasing the diverse applications of compounds within this chemical family beyond traditional pharmaceutical uses Zhao Yu, 2010.
Exploration in Organic Synthesis
Compounds similar to this compound have been utilized in organic synthesis, demonstrating their versatility in the construction of complex molecular architectures. For example, the development of scalable processes for the synthesis of insecticidal candidates illustrates the utility of pyrrolopyridine derivatives in producing compounds with significant practical applications Qiang Yang et al., 2019.
Antimicrobial Properties
Studies have also focused on the antimicrobial properties of pyrrole derivatives, suggesting potential for these compounds in addressing microbial resistance and developing new therapeutic agents. A study synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities, providing insights into the role these compounds could play in future antimicrobial strategies M. Hublikar et al., 2019.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .
Propriétés
IUPAC Name |
methyl 3-cyclohexyl-2-pyrrol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBCIMDMSGUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2567165.png)


![3-(2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-1H-quinazoline-2,4-dione](/img/structure/B2567170.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2567173.png)
![1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2567174.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2567176.png)